molecular formula C17H15NO3S2 B2674916 (2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097939-67-6

(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2674916
CAS No.: 2097939-67-6
M. Wt: 345.43
InChI Key: HBSHOSDEESDTJE-ONEGZZNKSA-N
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Description

The (2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide is a novel pseudo-peptide enamide compound of significant interest in medicinal chemistry and oncology research. This synthetic molecule features a unique structure combining furan and thiophene heterocyclic rings with an enamide linkage, a motif prevalent in numerous bioactive natural products and marine metabolites . Compounds within this class are extensively investigated for their potential as modulated peptidomimetics with enhanced drug-like properties, including improved solubility, metabolic stability, and target specificity compared to native peptides . The primary research application of this compound is in the exploration of new anticancer agents. Pseudo-peptides containing enamide groups have demonstrated promising selective cytotoxicity against hepatocarcinoma cells while exhibiting negligible impact on normal mammalian cells in preclinical studies . The presence of the enamide group is well-established to enhance biological properties and provide diverse pharmacological applications, particularly as antitumor and anticancer agents . Researchers are leveraging this compound to study structure-activity relationships and mechanisms of selective cancer cell toxicity. The product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

(E)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-16(4-3-13-6-9-22-11-13)18-12-17(20,14-5-7-21-10-14)15-2-1-8-23-15/h1-11,20H,12H2,(H,18,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSHOSDEESDTJE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C=CC2=CSC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide , with CAS number 2097941-27-8 , is a synthetic organic molecule notable for its structural features, including furan and thiophene rings. These characteristics suggest potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C17H15NO4SC_{17}H_{15}NO_{4}S with a molecular weight of 329.4 g/mol . The structure features multiple functional groups, including hydroxyl and amide groups, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₅NO₄S
Molecular Weight329.4 g/mol
CAS Number2097941-27-8

Antiviral Properties

Recent studies have indicated that thiophene derivatives exhibit antiviral activity, particularly against the Ebola virus. In an enzyme-linked immunosorbent assay (ELISA), thiophene derivatives demonstrated significant inhibition of the interaction between the Ebola virus glycoprotein (EBOV-GP) and the Niemann-Pick C1 (NPC1) protein, which is crucial for viral entry into host cells. Notably, compounds similar to this compound showed effective binding affinity comparable to known antiviral agents such as imipramine .

Cytotoxicity and Selectivity

The selectivity index (SI), defined as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), is crucial in evaluating the safety profile of new compounds. Preliminary data suggest that thiophene derivatives maintain a favorable SI, indicating lower cytotoxicity compared to their antiviral efficacy. This characteristic is essential for drug development as it highlights the potential for therapeutic use without significant toxicity .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the furan and thiophene moieties allows for interactions with key viral proteins or bacterial enzymes, potentially disrupting their functions.

Case Studies

  • Ebola Virus Study : A study highlighted the effectiveness of thiophene derivatives in inhibiting EBOV-GP binding to NPC1. Compounds were tested in vitro with varying concentrations to determine their EC50 values and cytotoxicity profiles .
    CompoundEC50 (μM)CC50 (μM)SI
    Thiophene 10.19>100>526
    Thiophene 570.25>100>400
  • Antibacterial Activity : Research on related thiophene compounds demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that modifications in structure could enhance activity against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of α,β-unsaturated enamides with heterocyclic substituents. Key structural analogues and their differentiating features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP/ClogP* Bioactivity Notes Reference
(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide (Target) C₁₇H₁₅NO₃S₂ 345.44 Furan-3-yl, thiophen-2-yl, thiophen-3-yl 3.2 (calc) Not reported in evidence
(2E)-N-aryl-3-[2-(trifluoromethyl)phenyl]prop-2-enamides (1–7) Varies 280–370 Trifluoromethylphenyl, substituted aryl 2.8–4.1 Lipophilicity-dependent bioactivity
(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide C₁₅H₁₁Cl₂NOS 324.22 Thioamide, dichlorophenyl 4.5 (calc) Antimicrobial, coordination chemistry
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide C₁₉H₁₈BrN₂O₂ 409.26 Bromophenyl, cyano, diethyl 3.8 (calc) Potential kinase inhibition
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide C₂₃H₁₉N₃O₅ 417.41 Nitrophenyl, cyano, ethoxyphenyl 2.9 (calc) Not reported

*logP values calculated using ACD/Percepta or analogous software where data is unavailable in evidence.

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated logP (~3.2) is comparable to trifluoromethyl-substituted analogues (logP 2.8–4.1) , suggesting moderate membrane permeability. Thioamide derivatives exhibit higher logP values (e.g., 4.5 for dichlorophenyl-thioamide) due to sulfur’s hydrophobic nature .
  • Solubility : Polar heterocycles (furan, thiophene) enhance aqueous solubility relative to purely aromatic derivatives. For example, the trifluoromethylphenyl analogue (logP 2.8) shows improved solubility in polar solvents .

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